
Acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an aryl fluorinated building block, characterized by its colorless liquid form, hygroscopic properties, and faintly phenolic odor . This compound is significant in various chemical applications due to its unique structure and properties.
Métodos De Preparación
The synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol typically involves the use of octafluorotoluene as a starting reagent . The reaction conditions and specific synthetic routes can vary, but the general approach involves fluorination processes that introduce the tetrafluoro and trifluoromethyl groups onto the phenol ring. Industrial production methods may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a building block for more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Fluorinated compounds, including this one, are explored for their potential use in drug development due to their unique properties.
Mecanismo De Acción
The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing capabilities, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in various chemical reactions, where it can modify the electronic properties of the target molecules .
Comparación Con Compuestos Similares
2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol can be compared with other fluorinated phenols, such as:
2,3,5,6-Tetrafluorophenol: Similar in structure but lacks the trifluoromethyl group, making it less electron-withdrawing.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the tetrafluoro substitution, resulting in different reactivity.
Pentafluorophenol: Contains five fluorine atoms but no trifluoromethyl group, offering different chemical properties.
The uniqueness of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol lies in its combination of tetrafluoro and trifluoromethyl groups, which provide a distinct set of electronic and steric properties that are valuable in various chemical applications.
Propiedades
Número CAS |
90284-55-2 |
|---|---|
Fórmula molecular |
C9H5F7O3 |
Peso molecular |
294.12 g/mol |
Nombre IUPAC |
acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7HF7O.C2H4O2/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10;1-2(3)4/h15H;1H3,(H,3,4) |
Clave InChI |
BKDFBJSCCPLGIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
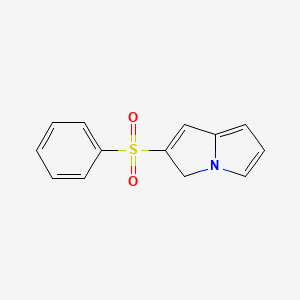
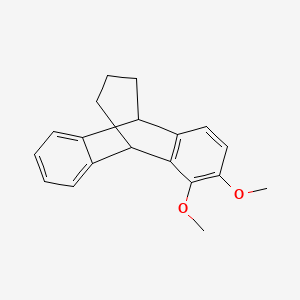
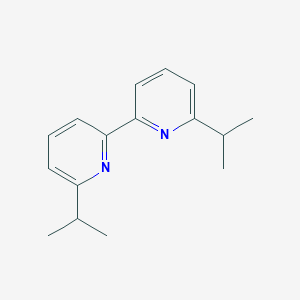
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

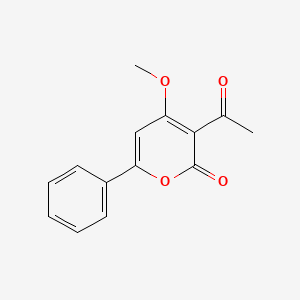
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
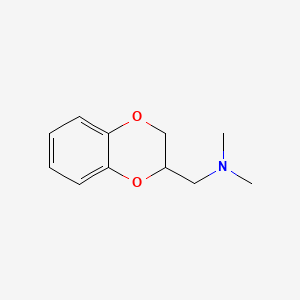
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
